molecular formula C18H21FN4O4 B4105518 ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate

ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate

Cat. No.: B4105518
M. Wt: 376.4 g/mol
InChI Key: MYTLQAAKDSWNBW-UHFFFAOYSA-N
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Description

Ethyl 4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinecarboxylate is a synthetic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenoxy group, a pyrazole ring, and a piperazine moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

The synthesis of ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group on the pyrazole ring.

    Attachment of the piperazine moiety: This can be done through a coupling reaction using a piperazine derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl 4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group and pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety can enhance the binding affinity and specificity of the compound to its target. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1-piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate: This compound has a similar pyrazole and fluorophenoxy structure but differs in the substituents on the pyrazole ring.

    N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound shares the pyrazole and fluorophenyl groups but lacks the piperazine moiety.

    4-(2-fluorophenoxy)-1H-pyrazole-3-carboxylic acid: This compound is similar but has a carboxylic acid group instead of the ester group.

The uniqueness of ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-2-26-18(25)23-9-7-22(8-10-23)17(24)15-11-13(20-21-15)12-27-16-6-4-3-5-14(16)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTLQAAKDSWNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate

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